molecular formula C6H5NO B2791638 3-Ethynyl-5-methyl-1,2-oxazole CAS No. 2137794-68-2

3-Ethynyl-5-methyl-1,2-oxazole

Cat. No.: B2791638
CAS No.: 2137794-68-2
M. Wt: 107.112
InChI Key: HHQOAUBZNRGZNP-UHFFFAOYSA-N
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Description

3-Ethynyl-5-methyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-methyl-1,2-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® reagent at room temperature, which facilitates the cyclization process. The resulting oxazoline can then be oxidized to the corresponding oxazole using commercial manganese dioxide in a packed reactor .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable flow synthesis techniques. These methods ensure high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-5-methyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major product is the corresponding oxazole.

    Substitution: Products vary depending on the substituents introduced during the reaction.

Scientific Research Applications

3-Ethynyl-5-methyl-1,2-oxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-methyl-1,2-oxazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 3-Ethyl-5-methyl-1,2-oxazole
  • 3-Ethynyl-4-methyl-1,2-oxazole
  • 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one

Comparison: The presence of the ethynyl group can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-ethynyl-5-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-3-6-4-5(2)8-7-6/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQOAUBZNRGZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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